1-Isobutyl-1H-indole-3-carbaldehyde 1-Isobutyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 433254-46-7
VCID: VC1992040
InChI: InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3
SMILES: CC(C)CN1C=C(C2=CC=CC=C21)C=O
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

1-Isobutyl-1H-indole-3-carbaldehyde

CAS No.: 433254-46-7

Cat. No.: VC1992040

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

1-Isobutyl-1H-indole-3-carbaldehyde - 433254-46-7

Specification

CAS No. 433254-46-7
Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name 1-(2-methylpropyl)indole-3-carbaldehyde
Standard InChI InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3
Standard InChI Key FYPAEEAXXGSBFC-UHFFFAOYSA-N
SMILES CC(C)CN1C=C(C2=CC=CC=C21)C=O
Canonical SMILES CC(C)CN1C=C(C2=CC=CC=C21)C=O

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Isobutyl-1H-indole-3-carbaldehyde (CAS: 433254-46-7) belongs to the family of N-alkylated indole-3-carbaldehydes. The compound consists of an indole core with an isobutyl substituent at the nitrogen atom (position 1) and a formyl group (carbaldehyde) at position 3.

The structure can be described as follows:

  • Base skeleton: Indole (a bicyclic aromatic heterocycle)

  • N-substituent: Isobutyl group (2-methylpropyl)

  • C3-substituent: Formyl group (-CHO)

Physical and Chemical Properties

Table 1 presents the key physical and chemical properties of 1-Isobutyl-1H-indole-3-carbaldehyde:

PropertyValue
Molecular FormulaC₁₃H₁₅NO
Molecular Weight201.26 g/mol
IUPAC Name1-(2-methylpropyl)indole-3-carbaldehyde
Physical AppearanceYellow liquid
CAS Number433254-46-7

The compound features several reactive sites that contribute to its chemical versatility:

  • The carbaldehyde group can participate in condensation reactions, reductions, and oxidations

  • The indole nucleus can undergo electrophilic substitution reactions

  • The N-isobutyl group provides steric effects that influence reactivity patterns

Synthesis Methods

General Synthetic Routes

The synthesis of 1-Isobutyl-1H-indole-3-carbaldehyde typically involves a two-step process:

  • N-alkylation of indole with an isobutyl halide

  • Formylation at the C3 position

This synthetic approach has been reported to yield the compound with high efficiency, with yields up to 93.3% in some protocols.

N-Alkylation

The first step involves the alkylation of the indole nitrogen with an isobutyl halide. This reaction typically requires a strong base to deprotonate the indole nitrogen, followed by nucleophilic substitution with the alkyl halide. Common reagents include:

  • Base: Sodium hydride (NaH) or potassium hydroxide (KOH)

  • Alkylating agent: Isobutyl bromide or isobutyl chloride

  • Solvent: DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide)

Formylation Reactions

The formylation of N-isobutylindole at the C3 position can be achieved through several methods:

  • Vilsmeier-Haack Formylation: This is one of the most common methods for introducing a formyl group at the C3 position of indoles. It involves the reaction of N-isobutylindole with a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) .

  • Reimer-Tiemann Reaction: Although less common for indole formylation, this reaction uses chloroform and a strong base like potassium hydroxide .

  • Formylation via Gramine Derivatives: This approach involves the formation of a gramine intermediate followed by oxidation to yield the carbaldehyde .

Chemical Reactivity

Reactions of the Carbaldehyde Group

The carbaldehyde group at position 3 makes 1-Isobutyl-1H-indole-3-carbaldehyde reactive toward various transformations:

Oxidation

The aldehyde group can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide .

Reduction

Reduction of the carbaldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol .

Condensation Reactions

The aldehyde group readily participates in condensation reactions with nucleophiles:

  • Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a base .

  • Wittig Reaction: Reaction with phosphonium ylides to form carbon-carbon double bonds.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction.

Reactions of the Indole Ring

The indole ring can undergo various electrophilic substitution reactions, typically at positions 2 and 5:

  • Nitration: Formation of nitro-substituted derivatives

  • Halogenation: Introduction of halogens (Br, Cl, I)

  • Sulfonation: Formation of sulfonic acid derivatives

Biological Activities and Applications

Research Applications

1-Isobutyl-1H-indole-3-carbaldehyde serves primarily as a versatile building block in organic synthesis, particularly for the preparation of more complex indole derivatives. Its importance stems from the biological relevance of the indole scaffold, which is present in numerous natural products and pharmaceuticals.

Anticancer Activity

Indole derivatives, including N-alkylated indole-3-carbaldehydes, have shown anticancer properties. For instance, the related compound 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde has been observed to induce apoptosis in breast cancer cells by enhancing caspase activity.

Antimicrobial Properties

Many indole-3-carbaldehyde derivatives exhibit antimicrobial activity. For example, indole-3-carbaldehyde semicarbazone derivatives have demonstrated antibacterial effects against various bacterial strains .

Table 2: Potential Biological Activities Based on Related Indole-3-carbaldehyde Derivatives

ActivityEvidence from Related Compounds
AnticancerEnhancement of caspase activity in breast cancer cell lines
AntimicrobialActivity against bacterial strains including Staphylococcus and Mycobacterium
Anti-inflammatoryModulation of inflammatory pathways through indole scaffold interactions
AntioxidantFree radical scavenging properties common to indole derivatives

Comparative Analysis with Related Compounds

Structural Comparison with Other Indole-3-carbaldehydes

Table 3 presents a comparison of 1-Isobutyl-1H-indole-3-carbaldehyde with structurally related compounds:

CompoundCAS NumberMolecular WeightKey Structural Difference
1-Isobutyl-1H-indole-3-carbaldehyde433254-46-7201.26 g/molIsobutyl group at N1
1H-Indole-3-carbaldehyde487-89-8145.16 g/molUnsubstituted at N1
1-Butyl-1H-indole-3-carbaldehyde119491-09-7201.26 g/molStraight-chain butyl at N1
1-Isopropyl-1H-indole-3-carbaldehyde151409-84-6187.24 g/molIsopropyl group at N1
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde714278-20-3215.29 g/molAdditional methyl at C2

Structure-Activity Relationships

The N-substitution pattern in indole-3-carbaldehydes significantly influences their physicochemical properties and biological activities:

  • N-Alkylation: Introduction of alkyl groups at the N1 position generally increases lipophilicity, potentially enhancing cell membrane permeability .

  • Branched vs. Linear Alkyl Chains: Branched alkyl substituents like isobutyl can provide different steric effects compared to linear chains, potentially affecting binding to biological targets.

  • Additional Substitutions: The presence of additional groups, such as a methyl group at C2 (as in 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde), can further modulate reactivity and biological activity.

Applications in Chemical Research

Role in Synthetic Chemistry

1-Isobutyl-1H-indole-3-carbaldehyde serves as a valuable intermediate in the synthesis of various compounds with potential applications in medicinal chemistry. The presence of the reactive carbaldehyde group makes it particularly useful for:

  • Preparation of Heterocyclic Compounds: The compound can be used as a precursor for synthesizing more complex heterocyclic systems through condensation reactions.

  • Development of Bioactive Molecules: It serves as a building block for creating compounds with potential pharmacological activities.

  • Structure-Activity Relationship Studies: Modifications of this compound help in understanding how structural changes affect biological activity.

Analytical Applications

The compound's distinct spectral characteristics make it useful in analytical chemistry applications:

  • HPLC Standards: Can be used as a reference standard in high-performance liquid chromatography

  • Spectroscopic Studies: Provides characteristic spectral patterns in NMR and IR spectroscopy

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